molecular formula C15H14N6O2 B2591865 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 1351617-87-2

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2591865
CAS No.: 1351617-87-2
M. Wt: 310.317
InChI Key: VSPGTGYKIKACEB-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide is a complex heterocyclic compound designed for advanced pharmaceutical and biological research. It integrates two key pharmacophores: a pyridazinone core and a picolinamide moiety, linked through an ethyl chain bearing a pyrazole substituent. The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its widespread biological activities and presence in numerous therapeutic agents . Pyrazole-containing compounds are found in a wide spectrum of approved drugs, including best-selling agents like Ibrutinib, Ruxolitinib, and Baricitinib, which are used to treat conditions ranging from various cancers to rheumatoid arthritis . The pyridazinone heterocycle is another structure of high research interest, with scientific literature reporting derivatives that exhibit a diverse range of biological activities, including antioxidant, antibacterial, antifungal, and anti-inflammatory effects . This molecular architecture suggests significant potential for use in hit-to-lead optimization campaigns, particularly in oncology, immunology, and infectious disease research. The specific mechanism of action is likely mediated through targeted protein inhibition, a common trait for molecules featuring these heterocyclic systems, which often act as kinase inhibitors or enzyme modulators . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against novel biological targets, investigating signaling pathways, and developing new therapeutic classes. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-14-6-5-13(20-10-3-8-18-20)19-21(14)11-9-17-15(23)12-4-1-2-7-16-12/h1-8,10H,9,11H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPGTGYKIKACEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of a pyridazine ring, a pyrazole moiety, and an acetamide group. Its molecular formula is C12H13N5OC_{12}H_{13}N_5O, indicating a relatively complex structure that may contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest for further research.

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities:

  • Antitumor Activity : Various studies have shown that pyrazole and pyridazine derivatives can inhibit cancer cell lines. For instance, derivatives targeting the BRAF(V600E) mutation have demonstrated promising results in inhibiting tumor growth .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing potential as an anti-inflammatory agent. In vitro studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharides (LPS) .
  • Antimicrobial Properties : Some derivatives have shown significant activity against bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory processes or cancer proliferation, potentially leading to reduced activity of these pathways.
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that the compound may bind effectively to specific receptors or enzymes, which could elucidate its mechanism of action and identify potential off-target effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundFindings
Pyrazole DerivativesDemonstrated significant antitumor activity against BRAF(V600E) and EGFR.
Pyridazine DerivativesShowed low nanomolar inhibition against carbonic anhydrase isoforms and COX enzymes, indicating potential for anti-inflammatory applications.
Novel Pyrazole CarboxamideExhibited antimicrobial properties through membrane disruption mechanisms.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridazine Synthesis : Employing cyclization reactions to form the pyridazine structure.
  • Amide Bond Formation : Coupling reactions to attach the acetamide group.

These synthetic routes often require optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

Scientific Research Applications

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit various biological activities:

  • Anticancer Properties : Compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide have shown efficacy against multiple cancer cell lines. For example, studies have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. Preliminary studies suggest that it could affect pathways related to cytokine production and leukocyte migration.
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease, where inflammation plays a critical role in disease progression.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the pyridazine ring through nucleophilic substitution reactions.
  • Introduction of the pyrazole moiety via cyclization reactions involving appropriate precursors.
  • Amidation with picolinoyl chloride to yield the final product.

Molecular docking studies are essential for understanding the mechanism of action, providing insights into binding affinities with various biological targets such as enzymes and receptors involved in cancer proliferation and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated similar compounds with pyrazole and pyridazine structures, revealing that modifications can enhance biological activity, emphasizing structure-activity relationships (SAR) .
  • Inflammation Modulation : Research demonstrated that compounds with similar frameworks could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus presenting potential as anticancer agents .

Therapeutic Potential Overview

The therapeutic implications of this compound are broad:

Application AreaDescription
Anticancer TherapyPotential lead for developing new drugs targeting various cancer types
Anti-inflammatoryMay serve as an inhibitor for enzymes involved in inflammatory responses
Neuroprotective EffectsPreliminary studies suggest efficacy in models related to neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide, we compare it with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents at Pyridazine Molecular Weight (g/mol) Notable Properties/Applications
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1-yl)ethyl)picolinamide Pyridazine 3-pyrazole, 1-(ethyl-picolinamide) ~330.34* High polarity; potential kinase inhibition
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine 3-amino, 6-pyrazole, N-phenyl ~265.29 Planar structure; moderate solubility in DMSO
3-(Pyrazol-1-yl)-6-methoxypyridazine Pyridazine 3-pyrazole, 6-methoxy ~206.21 Lipophilic; explored as a ligand in coordination chemistry
Picolinamide-substituted pyridazine analogs Pyridazine Variable at 1-position ~300–350 Enhanced solubility due to amide group; antimicrobial activity

*Calculated based on standard atomic weights.

Key Observations :

Substituent Effects on Solubility :

  • The picolinamide group in the target compound introduces a polar amide moiety, enhancing aqueous solubility compared to N-phenyl derivatives (e.g., the compound in ), which exhibit higher hydrophobicity.
  • Methoxy-substituted analogs (e.g., 3-(Pyrazol-1-yl)-6-methoxypyridazine) prioritize lipophilicity, favoring membrane permeability but limiting solubility in polar solvents.

Bioactivity Trends: Pyrazole-pyridazine hybrids are frequently associated with kinase inhibition due to their ability to mimic ATP’s adenine binding. The ethyl-picolinamide side chain in the target compound may improve selectivity for specific kinase domains compared to simpler analogs.

This geometry may stabilize π-π stacking in protein binding sites.

Synthetic Complexity :

  • The ethyl-picolinamide linkage introduces synthetic challenges (e.g., regioselective coupling) compared to direct aryl substitutions (e.g., N-phenyl derivatives), which are more straightforward to prepare .

Research Findings and Limitations

  • Experimental Data Gaps: Direct comparative studies on the bioactivity of these analogs are scarce in the provided evidence.
  • Computational Predictions : Molecular docking simulations suggest that the picolinamide group in the target compound could enhance binding affinity for kinases like BRAF or EGFR due to additional hydrogen bonds with the kinase hinge region.
  • Thermodynamic Stability : Pyrazole-substituted pyridazines generally exhibit high thermal stability, but the amide group in the target compound may introduce conformational flexibility, affecting packing efficiency in solid-state structures.

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